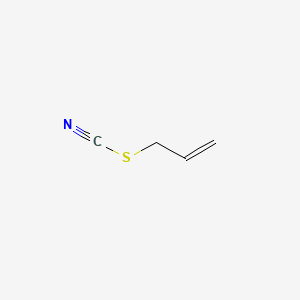

Allyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYHJRLWCUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870765 | |

| Record name | Prop-2-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-49-8 | |

| Record name | Allyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prop-2-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thiocyanato-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl thiocyanate synthesis from allyl chloride

An In-Depth Technical Guide to the Synthesis of Allyl Thiocyanate (B1210189) from Allyl Chloride

Introduction

Allyl thiocyanate (CH₂=CHCH₂SCN) is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is the less stable isomer of allyl isothiocyanate (AITC), the compound responsible for the pungent taste of mustard and wasabi. The primary industrial method for producing these compounds involves the nucleophilic substitution reaction of an allyl halide, typically allyl chloride, with a thiocyanate salt. This guide provides a comprehensive technical overview of the synthesis of this compound from allyl chloride, focusing on reaction mechanisms, experimental protocols, and process optimization through various catalytic systems.

Reaction Mechanism and Kinetics

The synthesis of this compound from allyl chloride proceeds via a bimolecular nucleophilic substitution (Sɴ2) reaction. The thiocyanate ion (SCN⁻), being an ambident nucleophile, can attack the electrophilic carbon of allyl chloride with either its sulfur or nitrogen atom.

-

Attack by Sulfur: Leads to the formation of this compound. This is generally the kinetically favored product under neutral or aprotic conditions.

-

Attack by Nitrogen: Leads to the formation of allyl isothiocyanate.

The initial product, this compound, can undergo thermal rearrangement to form the more thermodynamically stable allyl isothiocyanate.[1] This isomerization is a key consideration in the synthesis, and reaction conditions must be carefully controlled to selectively yield the desired product.

Reaction Scheme: CH₂=CHCH₂Cl + KSCN → CH₂=CHCH₂SCN + KCl Allyl Chloride + Potassium Thiocyanate → this compound + Potassium Chloride

Subsequently, isomerization can occur: CH₂=CHCH₂SCN ⇌ CH₂=CHCH₂NCS this compound ⇌ Allyl Isothiocyanate

Phase-transfer catalysis (PTC) is a highly effective technique for this synthesis, enhancing reaction rates and yields by facilitating the transfer of the thiocyanate nucleophile from an aqueous phase to an organic phase containing the allyl chloride substrate.[2][3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, with a primary focus on a phase-transfer catalyzed approach which offers high efficiency.

Phase-Transfer Catalyzed Synthesis

This protocol is adapted from established industrial and laboratory-scale procedures employing a phase-transfer catalyst for enhanced reactivity.[4][5]

Materials and Equipment:

-

Allyl chloride (reagent grade)

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

1,2-Dichloroethane (B1671644) (or another suitable organic solvent like dichloromethane)

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle with temperature controller

-

Nitrogen inlet for inert atmosphere

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reactor Setup: In a round-bottom flask of appropriate size, charge sodium thiocyanate (1.2 molar equivalents), the phase-transfer catalyst TBAB (e.g., 0.5% by weight of NaSCN), and 1,2-dichloroethane.[4]

-

Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere.

-

Heating: Begin stirring and heat the mixture to the desired reaction temperature, for instance, 60°C.[4]

-

Reactant Addition: Add allyl chloride (1.0 molar equivalent) dropwise to the heated mixture over a period of 30-60 minutes.[4] Maintain constant stirring throughout the addition.

-

Reaction: After the addition is complete, maintain the reaction mixture at 60°C with continuous stirring for approximately 15 hours.[4] The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to check for the disappearance of allyl chloride.

-

Workup - Filtration: Once the reaction is complete (typically when allyl chloride is <1%), cool the mixture to room temperature. Filter the reaction mixture to remove the solid byproduct, sodium chloride.[4]

-

Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the 1,2-dichloroethane solvent under reduced pressure. The recovered solvent can potentially be reused.[4]

-

Purification - Vacuum Distillation: The crude this compound is purified by vacuum distillation to yield the final, high-purity product.[4]

Data Presentation: Comparison of Synthetic Methodologies

The efficiency of this compound and isomer synthesis is highly dependent on the chosen conditions. The following table summarizes quantitative data from various reported methods.

| Reactants | Molar Ratio (Allyl Halide:SCN⁻) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |

| Allyl Chloride, KSCN | 1:1.05 | None | Water | Not specified (stirring) | 24 | 45:55 mixture | This compound / Isothiocyanate | [6] |

| Allyl Chloride, KSCN | 1:1.05 | None | Not specified | 100 | 3 (heating) + reaction time | 76 | Allyl Isothiocyanate | [6] |

| Allyl Chloride, NaSCN | 1:1.2 (approx.) | TBAB | 1,2-Dichloroethane | 60 | 15 | >98 (Purity) | Allyl Isothiocyanate | [4] |

| Allyl Bromide, KSCN | 1:1 (approx.) | Methyl trioctyl ammonium (B1175870) chloride | Acetonitrile | Not specified | 1.4 | 98.9 | Allyl Isothiocyanate | [7] |

Note: Many syntheses are optimized for the more stable isomer, allyl isothiocyanate. The initial formation, however, is this compound, which is then isomerized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound using a phase-transfer catalysis method.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from allyl chloride is a well-established Sɴ2 reaction. The primary challenges lie in controlling the selectivity between the thiocyanate and its more stable isothiocyanate isomer. The use of phase-transfer catalysis has proven to be a robust method for achieving high conversion rates and yields under relatively mild conditions. Careful control of temperature is critical to prevent undesired isomerization if this compound is the target compound. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize and optimize the production of this compound.

References

- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]

- 7. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]

An In-depth Technical Guide to Allyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl thiocyanate (B1210189) (CAS Number: 764-49-8) is an organic compound with the chemical formula C₄H₅NS. It is a constitutional isomer of allyl isothiocyanate (AITC), the compound responsible for the pungent taste of mustard and wasabi. While AITC is well-studied for its biological activities, allyl thiocyanate is significantly less characterized in scientific literature. This guide provides a comprehensive overview of the known technical information for this compound, including its chemical and physical properties, toxicological data, and synthesis protocols. It is important to note the distinction between this compound and allyl isothiocyanate, as the latter is more commonly studied and has a different chemical structure and reactivity. A significant portion of available literature refers to allyl isothiocyanate, even when the synthesis may proceed through this compound as an intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 764-49-8 | [1] |

| Molecular Formula | C₄H₅NS | [1] |

| Molecular Weight | 99.16 g/mol | [1] |

| IUPAC Name | prop-2-enyl thiocyanate | [1] |

| Boiling Point | 161 °C | [2] |

| Density | 1.056 g/cm³ | [2] |

| Water Solubility | 5350 mg/L at 25 °C (estimated) | [2] |

| Flash Point | 49.1 °C | [2] |

| XLogP3 | 1.6 | [2] |

Toxicological Profile

The toxicological data for this compound is limited. The available information suggests that it should be handled with care in a laboratory setting. Below is a summary of the known toxicological data.

| Toxicity Metric | Value | Species | Route | Reference |

| LDLo (Lethal Dose Low) | 100 mg/kg | Rat | Intraperitoneal | [2] |

| GHS Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3] |

Note: Due to the limited specific toxicological data for this compound, researchers should handle this compound with the same precautions as its better-characterized and hazardous isomer, allyl isothiocyanate, until more specific information becomes available. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of an allyl halide (such as allyl bromide or allyl chloride) with a thiocyanate salt (such as potassium thiocyanate or sodium thiocyanate) in a suitable solvent.[4]

Reaction:

CH₂=CHCH₂-Br + KSCN → CH₂=CHCH₂-SCN + KBr

Materials:

-

Allyl bromide

-

Potassium thiocyanate (KSCN)

-

Ethanol (B145695) (as solvent)

-

Reflux apparatus

-

Distillation apparatus

Procedure: A typical procedure involves the refluxing of allyl bromide with potassium thiocyanate in an ethanol solution.[4] The reaction mixture is heated under reflux for a specified period to allow for the nucleophilic substitution to occur. After the reaction is complete, the resulting mixture is cooled, and the inorganic salt byproduct (e.g., potassium bromide) is removed by filtration. The filtrate, containing the this compound product, is then purified, typically by distillation.

It is crucial to note that this compound is known to readily undergo thermal rearrangement to form the more stable allyl isothiocyanate, especially at elevated temperatures.[5][6] Therefore, the distillation for purification must be carried out under carefully controlled conditions to minimize this isomerization.

Biological Activity and Signaling Pathways

There is a significant lack of information in the peer-reviewed scientific literature regarding the specific biological activities and signaling pathways of this compound. The vast majority of research in this area has been conducted on its isomer, allyl isothiocyanate (AITC). AITC is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, and has been shown to modulate various signaling pathways.[7][8][9]

Given that this compound can isomerize to AITC, it is plausible that some of the biological effects observed after administration of what is presumed to be this compound could be due to the in-situ formation of AITC. However, without direct comparative studies, it is not possible to definitively attribute specific biological activities to this compound itself. Researchers investigating the biological effects of compounds synthesized from allyl halides and thiocyanate salts should be aware of this isomerization and may need to employ analytical techniques to distinguish between the two isomers in their experimental systems.

Logical Workflow: Synthesis and Isomerization of this compound

The following diagram illustrates the synthesis of this compound from allyl bromide and potassium thiocyanate, followed by its isomerization to allyl isothiocyanate.

Caption: Synthesis of this compound and its Isomerization.

This compound is a chemical compound with defined physical and chemical properties but remains largely uncharacterized in terms of its biological activity and toxicological profile, especially in comparison to its well-known isomer, allyl isothiocyanate. The available data suggests it is a flammable and hazardous substance that should be handled with appropriate safety precautions. Its primary documented role in the scientific literature is as a synthetic intermediate that can be prepared from allyl halides and thiocyanate salts, and which readily isomerizes to allyl isothiocyanate. For researchers in drug development and related fields, it is critical to be aware of this isomerization and to employ rigorous analytical methods to distinguish between these two compounds in any biological studies. Future research is needed to elucidate the specific biological effects and potential signaling pathways modulated by pure this compound to understand its unique contributions, if any, to cellular processes.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H5NS | CID 69816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 764-49-8 | Benchchem [benchchem.com]

- 5. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Allyl Isothiocyanate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl thiocyanate (B1210189) is an organosulfur compound that readily isomerizes to its more stable and biologically active form, allyl isothiocyanate (AITC). In the context of plant biology, it is predominantly AITC that exerts significant physiological and biochemical effects. AITC is a naturally occurring compound found in cruciferous vegetables of the Brassicaceae family, such as mustard, cabbage, and horseradish. It is produced upon tissue damage through the enzymatic hydrolysis of the glucosinolate sinigrin (B192396) by the enzyme myrosinase. This guide provides an in-depth overview of the biological activity of AITC in plants, focusing on its effects on plant growth, its role in stress responses, and its underlying mechanisms of action.

Biological Activities of Allyl Isothiocyanate in Plants

AITC exhibits a range of biological activities in plants, from growth inhibition at high concentrations to the induction of defense responses at lower, sub-lethal concentrations. Its effects are largely dose-dependent.

Effects on Plant Growth and Development

AITC is known to inhibit plant growth, affecting parameters such as root elongation, biomass accumulation, and overall seedling development. This inhibitory effect has been extensively studied in the model plant Arabidopsis thaliana.

Table 1: Quantitative Effects of Allyl Isothiocyanate (AITC) on Arabidopsis thaliana Growth Parameters

| Concentration (µM) | Main Root Length Inhibition (%) | Fresh Weight Reduction (%) | Reference(s) |

| 50 | 10 | Not significant | [1] |

| 100 | ~25 | Not significant | [1] |

| 700 | ~75 | ~71 | [1] |

| 1000 | 88 | ~90 | [1] |

Data compiled from studies on Arabidopsis thaliana seedlings grown on AITC-supplemented in vitro medium for 10 days.

Induction of Plant Stress Responses

AITC acts as a stress-inducing agent in plants, triggering a cascade of responses typically associated with both biotic and abiotic stress. These responses are primarily mediated through the generation of reactive oxygen species (ROS) and the modulation of the plant's antioxidant systems.

Exposure of plants to AITC leads to a rapid increase in intracellular ROS levels. This oxidative burst is a key component of AITC's mechanism of action and is linked to many of its downstream effects.

AITC has been shown to cause a significant, dose-dependent depletion of the cellular glutathione (B108866) (GSH) pool in Arabidopsis thaliana.[2] This is likely due to the conjugation of AITC with GSH, a reaction often catalyzed by Glutathione S-transferases (GSTs). In response to this depletion and the presence of the xenobiotic AITC, plants upregulate the expression of various GST genes as a detoxification mechanism.[2][3]

Table 2: Effect of Allyl Isothiocyanate (AITC) on Glutathione (GSH) Levels and Glutathione S-Transferase (GST) Gene Expression in Arabidopsis thaliana

| AITC Concentration (Vapor) | Incubation Time | GSH Level (% of Control) | Upregulated GST Genes (Selected) | Reference(s) |

| 0.01 M | 3 h | 51 | - | [2] |

| 0.05 M | 1 h | 9 | GSTF2, GSTF6, GSTF7, GSTF8, GSTU19 | [2] |

| 0.1 M | 1 h | Almost complete depletion | GSTF2, GSTF6, GSTF7, GSTF8, GSTU19 | [2] |

Data from studies on 11-day-old Arabidopsis thaliana seedlings exposed to AITC vapor.

Allelopathic and Biofumigant Activity

The growth-inhibiting properties of AITC make it a potent allelochemical, allowing plants that produce it to suppress the growth of neighboring plants. This activity is also harnessed in agriculture through a practice known as biofumigation.[4] Biofumigation involves the incorporation of brassica plant residues into the soil, where the release of AITC can help control soil-borne pathogens, nematodes, and weeds.[5][6]

Signaling Pathways and Mechanisms of Action

The biological effects of AITC in plants are orchestrated through a complex signaling network. The primary event is the induction of oxidative stress and the depletion of cellular glutathione, which then triggers downstream defense and detoxification pathways.

AITC-Induced Stress Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by AITC in plant cells.

Caption: AITC-induced stress signaling cascade in a plant cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of AITC in plants.

Analysis of AITC Effects on Seedling Growth

This protocol describes a method for quantifying the dose-dependent effects of AITC on the growth of Arabidopsis thaliana seedlings in vitro.

Workflow for Assessing AITC Effects on Seedling Growth

Caption: Workflow for analyzing AITC's impact on seedling growth.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium including vitamins and sucrose

-

Agar

-

Petri dishes (90 mm)

-

Allyl isothiocyanate (AITC)

-

Sterile water

-

Digital scanner

-

Image analysis software (e.g., ImageJ)

-

Analytical balance

Procedure:

-

Prepare MS agar plates.

-

Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% bleach solution with 0.1% Triton X-100. Rinse the seeds 3-5 times with sterile water.

-

Suspend the sterilized seeds in 0.1% sterile agar and plate them on MS agar plates.

-

Seal the plates and vernalize at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and grow the seedlings vertically for 4-5 days.

-

Prepare MS agar plates supplemented with a range of AITC concentrations (e.g., 0, 50, 100, 250, 500, 750, 1000 µM).

-

Carefully transfer the seedlings of uniform size to the AITC-containing plates.

-

Incubate the plates vertically in the growth chamber for an additional 5-7 days.

-

After the incubation period, scan the plates using a flatbed scanner to obtain high-resolution images.

-

Measure the primary root length of each seedling from the images using ImageJ software.

-

Carefully remove the seedlings from the agar, blot them dry, and measure their fresh weight using an analytical balance.

-

Analyze the data statistically to determine the effect of different AITC concentrations on root length and fresh weight.

Measurement of Cellular Glutathione (GSH) Levels

This protocol details a spectrophotometric method for quantifying the total glutathione content in plant tissues exposed to AITC.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings)

-

Liquid nitrogen

-

5% (w/v) 5-sulfosalicylic acid (SSA)

-

Glutathione Assay Kit (containing GSH reductase, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and NADPH)

-

Microplate reader

Procedure:

-

Treat plant seedlings with the desired concentrations of AITC for the specified duration.

-

Harvest the plant tissue and immediately flash-freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

-

Add 5% SSA to the powdered tissue (e.g., 500 µL per 100 mg of fresh weight) to extract and deproteinize the sample.

-

Vortex the mixture thoroughly and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the glutathione.

-

Follow the instructions of a commercial glutathione assay kit to measure the total glutathione concentration in the supernatant. This typically involves a kinetic assay where the reduction of DTNB by GSH is monitored at 412 nm.

-

Calculate the glutathione concentration based on a standard curve generated with known concentrations of GSH.

Detection of Reactive Oxygen Species (ROS)

This protocol describes a method for the in situ detection of ROS in plant roots using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[7]

Materials:

-

Arabidopsis thaliana seedlings

-

H2DCFDA

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Confocal laser scanning microscope

Procedure:

-

Prepare a stock solution of H2DCFDA in DMSO (e.g., 10 mM).

-

Treat Arabidopsis seedlings with AITC as required.

-

Prepare a working solution of 10 µM H2DCFDA in PBS.

-

Incubate the seedlings in the H2DCFDA working solution for 15-30 minutes at room temperature in the dark.

-

Gently wash the seedlings with PBS to remove excess probe.

-

Mount the seedlings on a microscope slide in a drop of PBS.

-

Visualize ROS production in the roots using a confocal laser scanning microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Analysis of Glutathione S-Transferase (GST) Gene Expression by qRT-PCR

This protocol outlines the steps for analyzing the expression of GST genes in response to AITC treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Plant tissue treated with AITC

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for GSTs and a reference gene

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

Harvest plant tissue after AITC treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target GST genes and a suitable reference gene (e.g., actin or ubiquitin), and a SYBR Green-based qPCR master mix.

-

Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the GST genes in AITC-treated samples compared to control samples.

Conclusion

Allyl isothiocyanate is a potent bioactive compound in plants, acting as a double-edged sword. At high concentrations, it is an effective inhibitor of plant growth, a property that is exploited in its use as a natural herbicide and biofumigant. At lower concentrations, it acts as a signaling molecule, inducing a suite of stress responses, including the production of ROS and the upregulation of detoxification pathways involving glutathione and glutathione S-transferases. Understanding the intricate molecular mechanisms underlying the biological activity of AITC is crucial for its effective and sustainable application in agriculture and for exploring its potential in the development of new plant protection strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinbullbotany.com [chinbullbotany.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structures of Allyl Thiocyanate (B1210189) and Allyl Isothiocyanate

This guide provides a detailed examination of the chemical structures, properties, and synthesis of two isomeric organosulfur compounds: allyl thiocyanate and allyl isothiocyanate. Understanding the distinct characteristics of these molecules is crucial for their application in chemical synthesis and drug development, where their reactivity and biological activities are of significant interest.

Introduction to this compound and Allyl Isothiocyanate

This compound and allyl isothiocyanate are isomers with the chemical formula C₄H₅NS. Their structural difference lies in the connectivity of the allyl group to the thiocyanate functional group. In this compound, the allyl group is attached to the sulfur atom (C₃H₅-S-C≡N), whereas in allyl isothiocyanate, the attachment is to the nitrogen atom (C₃H₅-N=C=S). This variation in atomic arrangement leads to significant differences in their chemical and physical properties, as well as their reactivity and spectroscopic signatures. Allyl isothiocyanate is notably the more thermodynamically stable of the two isomers.

Comparative Physicochemical and Spectroscopic Data

The distinct structural arrangements of this compound and allyl isothiocyanate give rise to measurable differences in their physical and spectroscopic properties. The following table summarizes key quantitative data for these two compounds.

| Property | This compound | Allyl Isothiocyanate |

| Molecular Formula | C₄H₅NS | C₄H₅NS |

| Molar Mass ( g/mol ) | 99.16[1][2] | 99.16[1][3] |

| Boiling Point (°C) | 169 (estimated)[1] | 148-154[4] |

| Melting Point (°C) | Not available | -102[4] |

| Density (g/cm³) | Not available | 1.013–1.020[4] |

| Flash Point (°C) | 49.04 (estimated)[1] | 46.11[1] |

| ¹³C NMR (CDCl₃, δ in ppm) | Not explicitly available | C1 (CH₂=): 117.65C2 (=CH-): 130.26C3 (-CH₂-): 47.04C4 (-N=C=S): ~133.3 (broad)[2][5] |

| Key IR Absorptions (cm⁻¹) | S-C≡N stretch: ~2150 | -N=C=S asymmetric stretch: ~2100-2200 |

Experimental Protocols

The synthesis of these isomers is often related, with allyl isothiocyanate being the more common and stable product. This compound can be synthesized but readily isomerizes to allyl isothiocyanate, especially upon heating.

A common method for the synthesis of allyl isothiocyanate involves the reaction of allyl chloride with a thiocyanate salt.[4]

Reaction: CH₂=CHCH₂Cl + KSCN → CH₂=CHCH₂NCS + KCl[4]

Procedure:

-

In a reaction vessel, combine 100 kg of sodium thiocyanate, 200 kg of 1,2-dichloroethane, and 0.5 kg of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst.

-

Heat the mixture to 60°C under a nitrogen atmosphere.

-

Add 93 kg of allyl chloride dropwise to the reaction mixture.

-

Maintain the reaction at 60°C for 15 hours, monitoring the consumption of allyl chloride.

-

Upon completion, cool the mixture and filter to remove the solid sodium chloride byproduct.

-

The filtrate, containing the product in 1,2-dichloroethane, is then subjected to distillation. First, the solvent is recovered.

-

The temperature is then raised to 120°C, and the product is distilled under vacuum (80 mmHg) to yield allyl isothiocyanate with a purity of over 98%.

This compound can be converted to the more stable allyl isothiocyanate through thermal rearrangement.

Reaction: CH₂=CHCH₂SCN → CH₂=CHCH₂NCS

Procedure: A detailed laboratory procedure for the isomerization involves heating the this compound. One method describes the treatment of allylic bromides with sodium thiocyanate in a mixture of acetone (B3395972) and water at room temperature, which initially produces a mixture of this compound and some allyl isothiocyanate. To complete the isomerization, this mixture is heated at 90°C for 2 hours without a solvent or catalyst. The progress of the reaction can be monitored by thin-layer chromatography. It is noted that this isomerization can be reversible, and purification by column chromatography may still yield a mixture, albeit highly enriched in the isothiocyanate.

Structural Visualization

The fundamental difference in the connectivity of the allyl group to the thiocyanate moiety and the subsequent isomerization pathway can be visualized.

Caption: Chemical structures of this compound and allyl isothiocyanate and their isomerization.

References

- 1. allyl isothiocyanate, 57-06-7 [thegoodscentscompany.com]

- 2. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 3. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]

- 4. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

A Technical Guide to the Natural Sources and Biosynthesis of Allyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl thiocyanate (B1210189), an isomer of the more extensively studied allyl isothiocyanate, is a sulfur-containing organic compound with potential applications in various scientific fields. This document provides a comprehensive overview of the natural sources, biosynthesis, and experimental analysis of allyl thiocyanate. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development interested in the biological and chemical properties of this compound.

Natural Occurrence

This compound is found in a limited number of plant species within the Brassicaceae family. Unlike its isomer, allyl isothiocyanate, which is widespread in this family, this compound formation is a more specialized process. The primary natural sources identified to date include:

-

Field Pennycress (Thlaspi arvense L.): This plant is a significant source of this compound. Upon tissue damage, the hydrolysis of allylglucosinolate (B1242915) (sinigrin) in field pennycress yields a mixture of volatile compounds, with this compound being a notable component alongside allyl isothiocyanate.[1]

-

Garden Cress (Lepidium sativum L.): Garden cress is another member of the Brassicaceae family that has been reported to produce this compound.[2]

While allyl isothiocyanate is the predominant hydrolysis product of sinigrin (B192396) in most Brassica species like mustard (Brassica nigra and Brassica juncea) and horseradish, the presence of specific proteins in Thlaspi arvense and Lepidium sativum shifts the biosynthetic pathway towards the formation of this compound.[3][4][5][6]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of enzymatic specificity in plant secondary metabolism. It originates from the hydrolysis of allylglucosinolate, commonly known as sinigrin.

The Glucosinolate-Myrosinase System

In intact plant cells, glucosinolates like sinigrin are physically separated from the enzyme myrosinase (a thioglucoside glucohydrolase).[7] When the plant tissue is damaged, for instance by herbivores or mechanical stress, myrosinase comes into contact with the glucosinolates, initiating a rapid hydrolysis reaction.

The initial step is the cleavage of the β-D-glucose moiety from the glucosinolate, which results in the formation of an unstable aglycone intermediate.[7][8] The fate of this aglycone is the critical determinant of the final hydrolysis product.

The Role of the Thiocyanate-Forming Protein (TFP)

In most Brassica species, the unstable aglycone spontaneously undergoes a Lossen-like rearrangement to form the corresponding isothiocyanate. In the case of sinigrin, this product is allyl isothiocyanate.

However, in plants such as Thlaspi arvense, the presence of a Thiocyanate-Forming Protein (TFP) alters the course of this reaction.[4][9] TFP is a specifier protein that interacts with the aglycone intermediate, preventing the spontaneous rearrangement to the isothiocyanate and catalyzing the formation of the thiocyanate. A study on Thlaspi arvense revealed that its TFP, designated TaTFP, promotes the formation of both allylthiocyanate and 1-cyano-2,3-epithiopropane from allylglucosinolate.[4][9]

The proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Biosynthesis of this compound vs. Allyl Isothiocyanate.

Quantitative Data

Quantitative analysis of this compound is less common in the literature compared to allyl isothiocyanate. However, one study provides valuable insight into its relative abundance in Thlaspi arvense.

| Plant Source | Tissue | Compound | Concentration/Yield | Analytical Method | Reference |

| Thlaspi arvense L. | Wetted Seedmeal (CH2Cl2 extract) | This compound | 18.8% of the active fraction | GC-MS, NMR | [1] |

| Thlaspi arvense L. | Wetted Seedmeal (CH2Cl2 extract) | Allyl Isothiocyanate | 80.9% of the active fraction | GC-MS, NMR | [1] |

| Brassica nigra | Leaf Tissue | Allyl Isothiocyanate | > 0.10 mg/g | Gas Chromatography | [6] |

| Mustard | Seeds | Allyl Isothiocyanate | 731.9 µg/g (99.11% of total ITCs) | GC-MS |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and synthesis of this compound, intended for a scientific audience.

Extraction of this compound from Plant Material

This protocol is adapted from methods used for the extraction of volatile compounds from Brassicaceae seedmeal.

Objective: To extract this compound from plant tissue for subsequent analysis.

Materials:

-

Plant material (e.g., Thlaspi arvense seeds)

-

Dichloromethane (B109758) (CH2Cl2), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Mortar and pestle or grinder

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass funnels and filter paper

Procedure:

-

Grind the plant material to a fine powder. For seedmeal, this may already be done.

-

To 10 g of the powdered material, add 50 mL of deionized water and allow it to wet for 1 hour at room temperature to facilitate enzymatic hydrolysis.

-

Extract the aqueous mixture three times with 50 mL of dichloromethane by vigorous shaking in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the extract to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 30°C) to avoid loss of the volatile this compound.

-

The resulting crude extract can be used for GC-MS or HPLC analysis.

Caption: Workflow for this compound Extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in an extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Parameters (starting point, optimization may be required):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 min

-

Ramp 1: 5°C/min to 110°C

-

Ramp 2: 20°C/min to 300°C, hold for 3.5 min

-

-

Carrier Gas: Helium

-

MS Transfer Line Temperature: 270°C

-

Ion Source Temperature: 255°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 35-350

Identification and Quantification:

-

Identification: this compound can be identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 99 and a top peak at m/z 41.[10]

-

Quantification: Prepare a calibration curve using a certified standard of this compound. An internal standard (e.g., butyl-benzene) can be used for improved accuracy.

Chemical Synthesis of this compound

Objective: To synthesize this compound for use as an analytical standard or for further research. This protocol is based on the reaction of an allyl halide with a thiocyanate salt.[11][12][13][14]

Materials:

-

Allyl bromide or allyl chloride

-

Potassium thiocyanate or sodium thiocyanate

-

Acetonitrile or acetone (B3395972) (solvent)

-

Phase-transfer catalyst (e.g., tri-n-octyl methyl ammonium (B1175870) chloride or tetrabutylammonium (B224687) bromide) (optional, but can improve yield)

-

Reaction flask, condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus for purification

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve potassium thiocyanate (1.1 equivalents) in acetonitrile.

-

If using, add a catalytic amount of the phase-transfer catalyst.

-

Slowly add allyl bromide (1 equivalent) to the stirred solution.

-

Heat the reaction mixture to a gentle reflux (around 50-60°C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with water in a separatory funnel to remove any remaining salts and highly polar impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Caption: Workflow for the Chemical Synthesis of this compound.

Heterologous Expression and Purification of Thiocyanate-Forming Protein (TFP)

Objective: To produce recombinant TFP for in vitro biosynthesis studies of this compound. This is a general protocol that needs to be optimized for the specific TFP sequence.[15][16][17]

Procedure Outline:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target TFP (e.g., from Thlaspi arvense) and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium and grow the cells at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

Centrifuge the lysate to pellet the cell debris.

-

Purify the His-tagged TFP from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with a wash buffer containing a low concentration of imidazole.

-

Elute the TFP with an elution buffer containing a high concentration of imidazole.

-

-

Verification: Verify the purity and size of the recombinant TFP by SDS-PAGE. The protein concentration can be determined using a Bradford or BCA assay.

Conclusion

This compound, while less prevalent than its isothiocyanate isomer, represents an intriguing area of research in plant biochemistry and natural product chemistry. Its biosynthesis, governed by the specific action of Thiocyanate-Forming Proteins, highlights the complexity and specificity of plant defense mechanisms. The methodologies outlined in this guide for the extraction, analysis, and synthesis of this compound provide a solid foundation for researchers to further explore the biological activities and potential applications of this unique compound. Further investigation into the quantitative distribution of this compound across a wider range of plant species and the elucidation of the precise catalytic mechanism of TFP will undoubtedly open new avenues for discovery in this field.

References

- 1. Biofumigant compounds released by field pennycress (Thlaspi arvense) seedmeal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nutraceutical Profiling, Bioactive Composition, and Biological Applications of Lepidium sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massbank.eu [massbank.eu]

- 4. A thiocyanate-forming protein generates multiple products upon allylglucosinolate breakdown in Thlaspi arvense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C4H5NS | CID 69816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 12. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]

- 13. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]

- 14. ias.ac.in [ias.ac.in]

- 15. Heterologous protein expression in E. coli [protocols.io]

- 16. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Allyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl thiocyanate (B1210189) is an organosulfur compound with the chemical formula CH₂=CHCH₂SCN. It belongs to the thiocyanate class of compounds and is known for its pungent odor. While the closely related isomer, allyl isothiocyanate (AITC), has been extensively studied for its potent antimicrobial properties, research specifically focused on allyl thiocyanate is less abundant. However, evidence suggests that this compound and its derivatives possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. A critical aspect of its bioactivity is its propensity to isomerize into the more thermodynamically stable allyl isothiocyanate, particularly under certain conditions such as heating. This isomerization is a key factor in understanding its mechanism of action, as the antimicrobial effects of this compound may be largely attributed to its conversion to AITC.

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial mechanism of action of this compound. It consolidates direct evidence of its antimicrobial efficacy and leverages the extensive knowledge of AITC's mechanisms to present a holistic view. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of new antimicrobial agents.

Core Mechanism of Action: A Dual Perspective

The antimicrobial action of this compound is best understood through a dual perspective: the intrinsic activity of the thiocyanate structure and the potent effects of its isomer, allyl isothiocyanate.

Isomerization to Allyl Isothiocyanate

This compound can undergo isomerization to form allyl isothiocyanate (CH₂=CHCH₂NCS)[1]. This rearrangement is a crucial aspect of its antimicrobial activity, as AITC is a well-documented and potent antimicrobial agent[2][3]. The isothiocyanate group (-N=C=S) in AITC is highly electrophilic and readily reacts with cellular nucleophiles, which is central to its broad-spectrum antimicrobial effects.

Caption: Isomerization pathway of this compound to allyl isothiocyanate.

Multi-Targeted Antimicrobial Action of the Isothiocyanate Form

The antimicrobial activity of AITC, the isomer of this compound, is multifaceted and involves several mechanisms that lead to microbial cell death. These mechanisms are likely responsible for the observed antimicrobial effects of this compound.

A primary mode of action of AITC is the disruption of the microbial cell membrane. Studies have shown that AITC can compromise membrane integrity, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids[1][4][5]. This is supported by observations of increased membrane permeability and the release of cellular contents upon treatment with AITC[4][5]. The lipophilic nature of the allyl group facilitates its interaction with the lipid bilayer of the cell membrane.

The electrophilic isothiocyanate group of AITC readily reacts with sulfhydryl groups (-SH) of cysteine residues in microbial proteins and enzymes[6]. This covalent modification can lead to the inactivation of essential enzymes involved in critical cellular processes, including:

-

Energy Metabolism: AITC has been shown to inhibit enzymes like acetate (B1210297) kinase, which is crucial for energy metabolism in bacteria[7][8].

-

Redox Balance: Thioredoxin reductase, an enzyme vital for maintaining the cellular redox balance and DNA synthesis, is another key target of AITC[7][8].

AITC can induce the production of reactive oxygen species (ROS) in microbial cells[9][10]. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death.

By targeting key enzymes and inducing cellular stress, AITC can indirectly inhibit DNA and protein synthesis, leading to a halt in microbial growth and proliferation[11].

Caption: Multi-targeted antimicrobial action of AITC, the isomer of this compound.

Quantitative Data on Antimicrobial Activity

While extensive quantitative data for pure this compound is limited, a study on a series of synthetic allylic thiocyanates demonstrates their antimicrobial potential. The data is presented as the diameter of the zone of inhibition against various microbial strains.

Table 1: In Vitro Antimicrobial Activity of a Family of Allylic Thiocyanates [12]

| Compound ID | Microbial Strain | Inhibition Zone (mm) |

| 2f | Staphylococcus aureus (MRSA) | 12 |

| Escherichia coli | 10 | |

| 2g | S. aureus (MRSA) | 14 |

| E. coli | 12 | |

| 2h | S. aureus (MRSA) | 13 |

| E. coli | 11 | |

| 2i | S. aureus (MRSA) | 18 |

| E. coli | 15 | |

| 2j | S. aureus (MRSA) | 17 |

| E. coli | 14 | |

| 2k | S. aureus (MRSA) | 20 |

| E. coli | 18 | |

| 2l | S. aureus (MRSA) | 22 |

| E. coli | 19 | |

| 2m | S. aureus (MRSA) | 21 |

| E. coli | 20 | |

| Imipenem (Control) | S. aureus (MRSA) | 23 |

| E. coli | 25 |

Data from agar (B569324) well diffusion assays at a concentration of 1 mg/mL. The values represent the average of triplicate experiments.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of allylic thiocyanates.

Agar Diffusion Test for Antibacterial Activity[12]

This method is used to qualitatively assess the antimicrobial activity of a compound.

Workflow Diagram

Caption: Experimental workflow for the agar diffusion antimicrobial susceptibility test.

Methodology:

-

Preparation of Inoculum: Bacterial strains are grown on nutrient agar at 37°C for 24 hours. The colonies are then suspended in a saline solution (0.85% NaCl) and the turbidity is adjusted to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).

-

Inoculation of Agar Plates: The prepared inoculum is applied to Müeller-Hinton agar plates.

-

Preparation of Test Compound: The allylic thiocyanate compound is dissolved in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

-

Application to Wells: Wells are created in the agar, and a specific volume of the test compound solution is added to each well. A positive control (e.g., Imipenem) and a negative control (solvent alone) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Test Compound Dilutions: A serial dilution of the allylic thiocyanate is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640 for fungi).

-

Preparation of Inoculum: The microbial inoculum is prepared as described for the agar diffusion test and then diluted to the final desired concentration in the broth medium.

-

Inoculation: Each well containing the test compound dilution is inoculated with the microbial suspension. Positive (inoculum with no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or with the aid of a growth indicator like resazurin.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity, which is likely mediated to a significant extent by its isomerization to the potent antimicrobial agent, allyl isothiocyanate. The mechanism of action is multifaceted, involving the disruption of cell membrane integrity, inhibition of essential enzymes, and induction of oxidative stress. While the current understanding provides a strong foundation, further research is warranted to delineate the specific contributions of the thiocyanate moiety itself to the overall antimicrobial effect.

Future research should focus on:

-

Direct Mechanistic Studies: Investigating the direct interaction of this compound with microbial targets before its potential isomerization.

-

Isomerization Kinetics: Quantifying the rate and extent of isomerization to AITC under various physiological and environmental conditions.

-

Spectrum of Activity: Expanding the testing of pure this compound against a broader range of clinically relevant microorganisms, including multidrug-resistant strains.

-

In Vivo Efficacy and Toxicology: Evaluating the efficacy and safety of this compound in preclinical models to assess its potential as a therapeutic agent.

A deeper understanding of the unique and shared antimicrobial mechanisms of this compound and its isothiocyanate isomer will be instrumental in the development of novel and effective antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allyl isothiocyanate suppresses the growth and pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

Allyl thiocyanate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of allyl thiocyanate (B1210189), covering its fundamental chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Core Chemical Properties

Allyl thiocyanate is an organosulfur compound with the chemical formula C4H5NS.[1] It is a constitutional isomer of the more commonly studied allyl isothiocyanate. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4H5NS | [1] |

| Molecular Weight | 99.16 g/mol | [1] |

| IUPAC Name | Prop-2-enyl thiocyanate | [1] |

| CAS Number | 764-49-8 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its isomer are crucial for research and development. Below are representative experimental protocols.

Synthesis of Allyl Isothiocyanate

A common method for the synthesis of allyl isothiocyanate involves the reaction of allyl chloride with a thiocyanate salt.[2]

Materials:

-

Sodium thiocyanate (100 kg)

-

1,2-dichloroethane (200 kg)

-

Tetrabutylammonium bromide (TBAB) as a catalyst (0.5 kg)

-

Allyl chloride (93 kg)

-

Nitrogen gas

Procedure:

-

Charge a reaction kettle with sodium thiocyanate, 1,2-dichloroethane, and the TBAB catalyst.

-

Slowly heat the reaction mixture to 60°C.

-

Under a nitrogen atmosphere, add allyl chloride dropwise to the reaction mixture.

-

After the addition is complete, maintain the temperature for 15 hours to allow the reaction to proceed.

-

Monitor the reaction progress by sampling and testing for the consumption of allyl chloride (target: less than 1%).

-

Once the reaction is complete, cool the mixture and filter to remove the solid sodium chloride byproduct.

-

The filtrate, containing the crude allyl isothiocyanate, is then purified by distillation.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for the identification and quantification of allyl isothiocyanate.[3][4]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing allyl isothiocyanate in a suitable solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection: The Flame Ionization Detector (FID) detects the organic compounds as they elute from the column.

-

Quantification: The concentration of allyl isothiocyanate is determined by comparing the peak area of the sample to that of a known standard. It is important to note that during GC analysis, this compound can isomerize to allyl isothiocyanate, which should be considered when interpreting the results.[3]

Signaling Pathways

Allyl isothiocyanate (AITC), the isomer of this compound, is known to be biologically active and has been studied for its effects on various signaling pathways, particularly in the context of cancer and antimicrobial activity.

AITC-Induced Apoptosis in Cancer Cells

Allyl isothiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. One of the key mechanisms involves the mitochondria-mediated pathway.[5][6]

Caption: AITC-induced mitochondrial apoptosis pathway.

This diagram illustrates that Allyl Isothiocyanate (AITC) can increase the production of Reactive Oxygen Species (ROS) and directly act on the mitochondrion.[5] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] Consequently, cytochrome c is released from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3, ultimately leading to apoptosis.[5]

References

- 1. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 3. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Allyl Thiocyanate: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl thiocyanate (B1210189), and its more stable and commonly studied isomer allyl isothiocyanate (AITC), are organosulfur compounds naturally present in cruciferous vegetables like mustard, horseradish, and wasabi. While recognized for their potential chemopreventive and antimicrobial properties, a thorough understanding of their toxicological profile is paramount for risk assessment and the development of safe therapeutic applications. This technical guide provides an in-depth analysis of the safety data for allyl thiocyanate, compiling quantitative toxicological data, detailing experimental methodologies, and illustrating key mechanistic pathways.

Acute Toxicity

This compound exhibits moderate to high acute toxicity depending on the route of administration. The primary effects of acute exposure include irritation to the skin, eyes, and respiratory tract.[1] In severe cases, it can be fatal if absorbed through the skin or inhaled.[1][2]

Table 1: Acute Toxicity of this compound

| Test Species | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 112 mg/kg | [1] |

| Rat | Oral | 339 mg/kg | [3] |

| Rat (female) | Oral | 425.4 mg/kg | [4] |

| Mouse | Oral | 308 mg/kg | [1] |

| Rabbit | Dermal | 88 mg/kg | [1] |

| Rat | Dermal | 200 - 2,000 mg/kg | [4] |

| Mouse | Subcutaneous | 80 mg/kg | [3] |

| Rat | Inhalation (4h) | 0.206 - 0.508 mg/L | [4] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been investigated in rodent bioassays. A 103-week study in rats and mice revealed some evidence of carcinogenic potential in male rats, with an increased incidence of transitional-cell papillomas in the urinary bladder.[1][5] However, the International Agency for Research on Cancer (IARC) has classified allyl isothiocyanate as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in humans and limited evidence in experimental animals.[6] Chronic administration in rats has been associated with decreased body weight gain, and at higher doses, effects on the liver and kidneys have been observed.[7]

Table 2: Chronic Toxicity and Carcinogenicity of this compound

| Species | Duration | Route | Doses | Key Findings | Reference |

| Rat (Fischer 344) | 103 weeks | Gavage | 12 or 25 mg/kg | Increased incidence of transitional-cell papillomas in the urinary bladder of male rats. | [5] |

| Mouse (B6C3F1) | 103 weeks | Gavage | 12 or 25 mg/kg | No evidence of carcinogenicity. | [5] |

| Rat (Male) | 6 weeks | Oral intubation | 10, 20, or 40 mg/kg | Decreased body and thymus weight, altered blood parameters, and renal dysfunction at the highest dose. | [7] |

Genotoxicity

The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo assays with mixed results. While some studies indicate genotoxic effects, particularly at higher concentrations in bacterial and mammalian cell systems, the in vivo evidence is less conclusive.[6] The proposed mechanism for genotoxicity involves the induction of reactive oxygen species (ROS).

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA100 | With and without S9 | Inconsistent results | [3] |

| In vitro Micronucleus Test | Human derived Hep G2 cells | Not specified | Positive | [6] |

| In vivo Micronucleus Test | Mouse | Not specified | Inconclusive | [6] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [6] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [6] |

Reproductive and Developmental Toxicity

Studies in several animal species have not shown allyl isothiocyanate to be teratogenic.[3] However, at doses that are maternally toxic, an increase in fetal resorptions has been observed in mice and rats.[3]

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Exposure Period | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |

| Mouse (CD-1) | Organogenesis | Gavage | - | 28 mg/kg/day | Increased fetal resorptions at maternally toxic doses. No teratogenic effects. | [3] |

| Rat (Wistar) | Organogenesis | Gavage | - | 18.5 mg/kg/day | Increased fetal resorptions at maternally toxic doses. No teratogenic effects. | [3] |

| Hamster (Syrian) | Organogenesis | Gavage | - | 23.8 mg/kg/day | No evidence of maternal or developmental toxicity. | [3] |

| Rabbit (Dutch-belted) | Organogenesis | Gavage | - | 12.3 mg/kg/day | No evidence of maternal or developmental toxicity. | [3] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly absorbed after oral administration. It is primarily metabolized in the liver via the mercapturic acid pathway. The initial step involves conjugation with glutathione (B108866) (GSH), followed by enzymatic modifications to form N-acetylcysteine (NAC) conjugates, which are then excreted in the urine.[8]

Mechanisms of Toxicity

The toxicity of this compound is linked to several mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of cellular signaling pathways.

Oxidative Stress

This compound can induce the formation of ROS, leading to oxidative damage to cellular components, including DNA. This is considered a potential mechanism for its genotoxic effects.

Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This process is mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and alterations in the expression of Bcl-2 family proteins.[9][10]

Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, this compound can enhance cellular defense mechanisms against oxidative stress.

Experimental Protocols

Acute Oral Toxicity (OECD 423)

This protocol provides a method for determining the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing a single animal determines the dose for the next.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

-

Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after 48-72 hours of incubation. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[13][14]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects genotoxic damage at the chromosomal level.

-

Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured for a period that allows for one to two cell divisions. Cytokinesis is often blocked using cytochalasin B to accumulate binucleated cells.

-

Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Data Analysis: An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[15][16]

Carcinogenicity Study (OECD 451)

This long-term bioassay evaluates the carcinogenic potential of a substance.

-

Test Animals: Typically, rats and mice of both sexes are used.

-

Duration: The study generally lasts for the majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Dose Administration: The test substance is administered daily, usually in the diet, drinking water, or by gavage, at three or more dose levels.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: A complete histopathological examination of all organs and tissues is performed on all animals.

-

Data Analysis: The incidence of tumors in the treated groups is compared to that in the control group.

Prenatal Developmental Toxicity Study (OECD 414)

This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Test Animals: Pregnant rodents (usually rats or rabbits) are used.

-

Exposure Period: The test substance is administered daily during the period of major organogenesis.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examinations: Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.[17]

Visualizations

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound possesses a complex toxicological profile characterized by moderate to high acute toxicity, particularly through dermal and inhalation routes. While long-term studies in rodents have shown some evidence of carcinogenicity in male rats, the overall evidence for human carcinogenicity is considered inadequate. The genotoxic potential appears to be present in vitro, likely mediated by oxidative stress, but in vivo data are less clear. No teratogenic effects have been observed, although fetotoxicity can occur at maternally toxic doses. The primary mechanism of detoxification is through the mercapturic acid pathway. At the cellular level, this compound's toxicity is associated with the induction of apoptosis and the modulation of key signaling pathways such as Nrf2. A thorough understanding of these toxicological endpoints and mechanisms is crucial for the safe handling and potential therapeutic development of this compound. Further research is warranted to fully elucidate the in vivo genotoxic potential and to establish safe exposure limits for human health.

References

- 1. Carcinogenesis Bioassay of Allyl Isothiocyanate (CAS No. 57-06-7) in F344/N Rats and B6C3F1 Mice (Gavage Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]